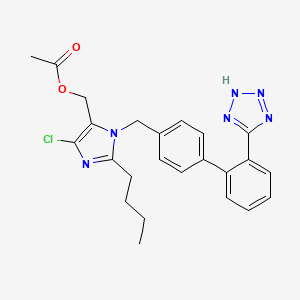

O-Acetyl Losartan

説明

O-Acetyl Losartan is a derivative of Losartan, which is an angiotensin II receptor antagonist widely used in the treatment of hypertension. The acetylation of Losartan enhances its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

作用機序

Target of Action

O-Acetyl Losartan primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance . By acting on this receptor, this compound can effectively manage hypertension and reduce the risk of stroke .

Mode of Action

This compound acts as a selective and competitive antagonist at the AT1 receptor . This means it competes with the hormone Angiotensin II for binding to the AT1 receptor, thereby blocking the receptor and preventing Angiotensin II from exerting its effects . As a result, it reduces the end organ responses to Angiotensin II, leading to a decrease in total peripheral resistance (afterload) and cardiac venous return (preload) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the renin-angiotensin system (RAS) . By blocking the AT1 receptor, this compound inhibits the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . This leads to vasodilation, reduced vascular resistance, decreased aldosterone release, and ultimately, lower blood pressure .

Pharmacokinetics

Losartan has a bioavailability of 25-35% . It is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life of Losartan is about 1.5-2 hours, and it is excreted via the kidneys (13-25%) and bile duct (50-60%) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the AT1 receptor . This results in a decrease in the effects of Angiotensin II, leading to vasodilation, reduced vascular resistance, and decreased aldosterone release . Ultimately, these effects contribute to the lowering of blood pressure .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy . Additionally, the synthesis of this compound involves a green and efficient process, which avoids environmental pollution from hydrogen chloride gas and allows for easy control of the reaction conditions .

生化学分析

Biochemical Properties

O-Acetyl Losartan interacts with the angiotensin I-converting enzyme (ACE) to block its activity and intracellular signaling . This interaction reveals a new mechanism of action with important implications for understanding its effects on hypertension .

Cellular Effects

Losartan has been shown to have significant effects on various types of cells. For instance, it has been found to decrease hepatic de novo lipogenesis and suppress lipid droplets in a murine model of nonalcoholic fatty liver disease . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the sACE enzyme to block its activity and intracellular signaling . This interaction is achieved through docking assays following quantum biochemistry calculations using losartan and sACE crystallographic data .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on patients with SARS-CoV-2 infection, losartan was administered for a minimum of 7 days, during which significant improvements in patient conditions were observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a murine model of nonalcoholic fatty liver disease, losartan significantly decreased hepatic de novo lipogenesis and suppressed lipid droplets .

Metabolic Pathways

This compound is involved in the renin–angiotensin system (RAS), a key element in blood pressure regulation and fluid volume homeostasis . The formation of Ang II, which is catalyzed by the angiotensin I-converting enzyme (ACE), is a crucial step in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with the sACE enzyme . This interaction is crucial for its ability to block the enzyme’s activity and intracellular signaling .

Subcellular Localization

Given its interaction with the sACE enzyme, it is likely that it localizes to areas where this enzyme is present

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Losartan typically involves the acetylation of Losartan. The process begins with Losartan, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the process.

化学反応の分析

Types of Reactions: O-Acetyl Losartan undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed back to Losartan under acidic or basic conditions.

Oxidation: The compound can be oxidized to form corresponding oxides, although this is less common.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions of acids or bases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Hydrolysis: Losartan.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted derivatives of this compound.

科学的研究の応用

O-Acetyl Losartan has several applications in scientific research:

Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.

Biology: Investigated for its potential effects on cellular pathways and receptor interactions.

Medicine: Explored for its enhanced pharmacokinetic properties compared to Losartan, potentially leading to improved therapeutic outcomes.

Industry: Used in the development of new antihypertensive drugs with better efficacy and fewer side effects.

類似化合物との比較

Losartan: The parent compound, widely used in the treatment of hypertension.

Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

Irbesartan: Known for its high binding affinity to the angiotensin II type 1 receptor.

Telmisartan: Notable for its long half-life and high lipophilicity.

Uniqueness of O-Acetyl Losartan: this compound is unique due to its acetyl group, which enhances its pharmacokinetic properties. This modification can lead to improved therapeutic outcomes, making it a valuable compound in the development of new antihypertensive drugs.

生物活性

O-Acetyl Losartan is a derivative of losartan, an angiotensin II receptor blocker (ARB) that is primarily used for treating hypertension and diabetic nephropathy. This article delves into the biological activities of this compound, exploring its pharmacological effects, mechanisms of action, and clinical implications based on various studies.

This compound functions by selectively inhibiting the angiotensin II type 1 (AT1) receptor, which is pivotal in regulating blood pressure and fluid balance. The compound binds more effectively to the AT1 receptor compared to its parent compound, losartan, enhancing its pharmacological efficacy. The inhibition of this receptor leads to:

- Vasodilation : Decreases vascular resistance and lowers blood pressure.

- Reduced Aldosterone Secretion : Decreases sodium reabsorption in the kidneys, promoting diuresis.

- Antioxidant Effects : Mitigates oxidative stress by reducing reactive oxygen species (ROS) production.

Pharmacological Effects

The biological activity of this compound has been investigated through various preclinical and clinical studies. Below are key findings:

Endothelial Progenitor Cells (EPCs)

A study demonstrated that losartan improves the function of EPCs in hypertensive models by reducing oxidative stress. This compound may exhibit similar effects due to its enhanced binding affinity to the AT1 receptor, promoting EPC proliferation and migration, crucial for vascular repair processes .

Nephropathy in Sickle Cell Anemia

In a phase-2 trial involving patients with sickle cell anemia, losartan significantly reduced urinary albumin excretion in individuals with nephropathy. The study reported a ≥25% reduction in urinary albumin-to-creatinine ratio (UACR) in 83% of participants with macroalbuminuria after treatment . This suggests that this compound could be beneficial in managing renal complications associated with sickle cell disease.

Protective Effects Against Acetaminophen-Induced Damage

Research indicated that losartan protects against liver and kidney damage induced by acetaminophen through its antioxidant and anti-inflammatory properties. In animal models, treatment with losartan led to decreased levels of liver enzymes (AST, ALT) and inflammatory cytokines (IL-1β, IL-6), suggesting a protective role in hepatic and renal function .

Diabetic Nephropathy

A study on diabetic rats showed that losartan treatment significantly reduced albuminuria and renal VEGF expression. The combination therapy with spironolactone further enhanced these effects, indicating that this compound could be a valuable addition to therapeutic regimens for diabetic nephropathy .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

特性

IUPAC Name |

[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN6O2/c1-3-4-9-22-26-23(25)21(15-33-16(2)32)31(22)14-17-10-12-18(13-11-17)19-7-5-6-8-20(19)24-27-29-30-28-24/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUYRCVDCVFSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143427 | |

| Record name | O-Acetyl losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006062-27-6 | |

| Record name | [2-Butyl-4-chloro-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazol-5-yl]methyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006062-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetyl losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1006062276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYL LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65NI9XVQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。